molecular formula C16H21Cl2NO B13778493 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride CAS No. 63917-97-5

1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13778493
CAS No.: 63917-97-5
M. Wt: 314.2 g/mol
InChI Key: DMVWPCFYKFAELZ-UHFFFAOYSA-N
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Description

1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, an ethyl group, and a beta-chloroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves multiple steps One common method starts with the reaction of 1-naphthol with ethylene oxide to form 1-naphthyloxyethanol This intermediate is then reacted with ethylamine to produce 1-naphthyloxyethylethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The beta-chloroethyl group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaS) or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted amines or thioethers.

Scientific Research Applications

1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: A simpler compound with similar alkylating properties.

    Mechlorethamine: An alkylating agent used in cancer treatment with a similar mechanism of action.

    N-(1-Naphthyl)ethylenediamine: Another naphthalene derivative with different functional groups.

Uniqueness

1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is unique due to its combination of a naphthalene ring and a beta-chloroethylamine moiety. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63917-97-5

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

2-chloroethyl-ethyl-(2-naphthalen-1-yloxyethyl)azanium;chloride

InChI

InChI=1S/C16H20ClNO.ClH/c1-2-18(11-10-17)12-13-19-16-9-5-7-14-6-3-4-8-15(14)16;/h3-9H,2,10-13H2,1H3;1H

InChI Key

DMVWPCFYKFAELZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=CC=CC2=CC=CC=C21)CCCl.[Cl-]

Origin of Product

United States

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